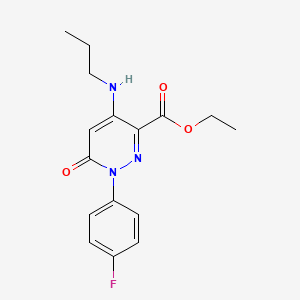

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylamino)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylamino)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a fluorinated aromatic substituent at position 1, a propylamino group at position 4, and an ester group at position 2. Its synthesis typically involves cyclocondensation reactions between hydrazones and ethyl cyanoacetate under high-temperature conditions, followed by purification via silica gel chromatography .

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-3-9-18-13-10-14(21)20(12-7-5-11(17)6-8-12)19-15(13)16(22)23-4-2/h5-8,10,18H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKBBNYXYITUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylamino)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922016-91-9) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Properties

The molecular formula of this compound is with a molecular weight of 319.33 g/mol. The structure includes a dihydropyridazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.33 g/mol |

| CAS Number | 922016-91-9 |

Biological Activity

Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). These interactions can lead to modulation of intracellular signaling pathways, potentially influencing physiological responses such as inflammation and pain perception .

Pharmacological Effects

- Antinociceptive Activity : Preliminary studies suggest that the compound exhibits antinociceptive effects, which may be attributed to its ability to inhibit pain pathways in the central nervous system.

- Anti-inflammatory Properties : this compound has been evaluated for its anti-inflammatory effects in various models, showing promise in reducing inflammation markers.

- Cytotoxicity : Some studies have indicated potential cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapeutics.

Study 1: Antinociceptive Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced pain responses compared to control groups. The results indicated a dose-dependent response, with higher doses correlating with greater pain relief .

Study 2: Anti-inflammatory Activity

In vitro assays using macrophage cell lines showed that the compound effectively reduced the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases .

Study 3: Cytotoxicity Against Cancer Cells

In a comparative study against various cancer cell lines, this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

This compound is a compound of considerable interest due to its diverse biological activities, particularly in pain relief and anti-inflammatory applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Future Directions

Further studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Clinical trials to assess efficacy and safety in human populations.

- Exploration of structural modifications to enhance activity and selectivity.

Scientific Research Applications

Structure

The chemical structure of Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylamino)-1,6-dihydropyridazine-3-carboxylate features a dihydropyridazine core with a fluorophenyl substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The inhibition of specific kinases involved in cancer progression is a key mechanism through which these compounds exert their effects. For instance, Mer kinase inhibitors have been shown to play a role in treating various cancers, including leukemia .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that certain derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the fluorophenyl group is believed to enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against microbial pathogens.

Neuroprotective Effects

Preliminary research suggests that similar compounds may offer neuroprotective benefits. They have been studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Inhibition of Mer Kinase

A study published in PMC highlighted the development of Mer kinase inhibitors, showcasing how modifications to the dihydropyridazine structure can enhance potency against cancer cells . The study provided detailed pharmacological profiles and structure-activity relationships (SAR) that inform future design strategies for similar compounds.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibitory effects, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other ethyl-substituted pyridazine derivatives, particularly those bearing aromatic and amino functional groups. Below is a comparative analysis based on substituents, physicochemical properties, and synthetic methodologies:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: The propylamino group in the target compound introduces a longer alkyl chain compared to methyl-substituted analogs (e.g., compounds 18 and 12b–12g). Aromatic substituents (e.g., 4-fluorophenyl vs. 3-trifluoromethylphenyl) influence electronic and steric properties. Fluorinated derivatives generally exhibit improved metabolic stability and binding affinity due to electronegativity and reduced steric bulk .

Synthetic Methodologies :

- The target compound’s synthesis aligns with methods described in , involving cyclocondensation and chromatography. In contrast, analogs like 12b–12g employ nucleophilic substitution or coupling reactions to introduce diverse substituents .

Biological Relevance: While biological data for the target compound are absent, analogs such as 12b–12g demonstrate activity as adenosine A1 receptor modulators. The propylamino group may alter receptor interaction kinetics compared to methyl or cyano groups . Compound 12d (4-hydroxyphenyl derivative) exhibits a high melting point (220–223°C), suggesting strong intermolecular hydrogen bonding, a property that could be leveraged in crystallography studies .

Comparison with Carbamoylmethoxy Derivative () :

- The carbamoylmethoxy-substituted analog (CAS 899729-54-5) has a significantly higher molecular weight (479.38 vs. 335.33) due to the bulky trifluoromethylphenylcarbamoyl group. This substituent may enhance target selectivity but complicate synthetic scalability .

Q & A

Q. What are the established synthetic routes for this pyridazine derivative, and how can reaction parameters be optimized for yield and purity?

The compound is synthesized via cyclocondensation of hydrazones with ethyl cyanoacetate and amines. A representative method involves heating a hydrazone precursor with ethyl cyanoacetate and 4-aminobutyric acid at 160°C for 2.5 hours, followed by silica gel chromatography (ethyl acetate/hexanes) for purification . Key optimizations include:

- Temperature : 160–180°C to balance reaction rate and decomposition.

- Catalysts : Acidic or basic additives (e.g., p-toluenesulfonic acid) to enhance regioselectivity.

- Purification : Gradient elution (e.g., 1:3 ethyl acetate/hexanes) to isolate the product from byproducts. Yields typically range from 40% to 95%, depending on substituent electronic effects .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- NMR Spectroscopy : and NMR to verify substituent positions and hydrogen/carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z values reported as [M+H]) .

- Melting Point Analysis : Sharp melting points (e.g., 164–223°C for derivatives) indicate purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence the compound’s bioactivity?

Q. How can conformational analysis using Cremer-Pople parameters resolve discrepancies in reactivity or binding data?

The pyridazine ring’s puckering can be quantified via Cremer-Pople coordinates (amplitude , phase angle ) to correlate conformation with reactivity or target interactions . For example:

- High values indicate non-planar conformations, which may enhance binding to hydrophobic pockets.

- Phase angle differences explain stereoelectronic effects in nucleophilic attack at the 4-position. Computational tools (e.g., Gaussian) combined with X-ray data refined via SHELXL are recommended for such analyses.

Q. What strategies address contradictions in bioactivity data across studies on pyridazine derivatives?

Contradictions often arise from assay variability or unaccounted structural factors. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions.

- Crystallographic Validation : Resolve tautomeric forms (e.g., keto-enol equilibria) via X-ray diffraction .

- Meta-Analysis : Compare normalized IC values across studies, adjusting for variables like incubation time .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular dynamics (MD) simulations predict:

- LogP Optimization : Substituents like -OCH improve solubility (lower LogP) without compromising binding.

- Metabolic Stability : Introducing bulky groups (e.g., propylamino) reduces CYP450-mediated oxidation. Tools like AutoDock Vina and Schrödinger Suite integrate SAR data to prioritize synthetic targets.

Methodological Considerations

Q. What experimental precautions are required for handling reactive intermediates during synthesis?

- Moisture Sensitivity : Use anhydrous solvents (e.g., DMF) under nitrogen atmosphere.

- Temperature Control : Gradual heating (e.g., 2°C/min) prevents exothermic decomposition.

- Safety Protocols : Follow SDS guidelines for PPE (gloves, goggles) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.